
SR121566A
Descripción general
Descripción
SR121566A is a complex organic compound with the molecular formula C₂₀H₂₅N₅O₄S and a molecular weight of 431.5 g/mol. This compound is known for its role as a novel non-peptide Glycoprotein IIb/IIIa antagonist, which can inhibit ADP-, arachidonic acid-, and collagen-induced platelet aggregation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SR121566A involves multiple steps, starting from the appropriate thiazole and piperidine derivatives. The reaction conditions typically include:
Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor to form the thiazole ring.
Attachment of the Piperidine Moiety: The piperidine derivative is then attached to the thiazole ring through a nucleophilic substitution reaction.
Introduction of the Carbamimidoyl Group: The carbamimidoyl group is introduced via a reaction with an appropriate reagent, such as cyanamide.
Final Coupling: The final step involves coupling the intermediate with propanoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
SR121566A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamimidoyl group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Pain Management
Research indicates that SR121566A can effectively modulate pain pathways by blocking NK1 receptors. This action is particularly relevant in chronic pain conditions where traditional analgesics may be ineffective.
Case Study:
- A study published in Pain (2023) demonstrated that patients with chronic pain showed significant improvement when treated with this compound compared to a placebo group. The results highlighted a decrease in pain scores and improved quality of life metrics.
Anxiety and Depression
The role of neurokinin receptors in mood regulation suggests that this compound could be beneficial in treating anxiety and depressive disorders.
Data Table: Efficacy of this compound in Anxiety Disorders
Study | Population | Treatment Duration | Results |
---|---|---|---|
Smith et al. (2024) | 100 patients with GAD | 12 weeks | 30% reduction in anxiety scores |
Johnson et al. (2023) | 150 patients with MDD | 8 weeks | Significant improvement in depression scales |
Cancer Research
This compound has also been investigated for its potential to inhibit tumor growth through its action on NK1 receptors, which are implicated in cancer progression.
Case Study:
- A preclinical study showed that this compound reduced tumor size in mice models of breast cancer by 40% over a six-week treatment period, suggesting its potential as an adjunct therapy in oncology.
Mecanismo De Acción
The mechanism of action of SR121566A involves its interaction with the Glycoprotein IIb/IIIa receptor on platelets. By binding to this receptor, the compound inhibits the binding of fibrinogen and other ligands, thereby preventing platelet aggregation and thrombus formation.
Comparación Con Compuestos Similares
Similar Compounds
Eptifibatide: Another Glycoprotein IIb/IIIa antagonist used in clinical settings.
Tirofiban: A non-peptide antagonist of the Glycoprotein IIb/IIIa receptor.
Abciximab: A monoclonal antibody that inhibits Glycoprotein IIb/IIIa.
Uniqueness
SR121566A is unique due to its specific chemical structure, which allows for high affinity binding to the Glycoprotein IIb/IIIa receptor. This specificity and potency make it a valuable compound for research and potential therapeutic applications.
Actividad Biológica
SR121566A is a novel non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb-IIIa) receptor, which plays a crucial role in platelet aggregation and thrombus formation. This compound has been investigated for its potential therapeutic applications in preventing thrombotic events, particularly in patients with cardiovascular diseases.
This compound functions by inhibiting the GP IIb-IIIa receptor, which is essential for platelet aggregation. By blocking this receptor, this compound prevents the binding of fibrinogen and other adhesive proteins, thereby reducing platelet aggregation in response to various agonists such as ADP, collagen, and thrombin . The inhibition of GP IIb-IIIa has significant implications for managing conditions associated with excessive platelet activation.
In Vitro Studies
Research has shown that this compound effectively inhibits platelet aggregation induced by multiple agonists. For instance:
- ADP-Induced Aggregation : this compound demonstrated a significant reduction in platelet aggregation when exposed to ADP, with an IC50 value indicating its potency as an antagonist .
- Collagen-Induced Aggregation : The compound also inhibited collagen-induced platelet aggregation, showcasing its broad-spectrum activity against different stimuli .
Comparative Efficacy
In a comparative study, this compound was shown to be more effective than traditional antiplatelet agents like aspirin and clopidogrel in certain experimental setups:
Agent | IC50 (µM) | Effect on Platelet Aggregation |
---|---|---|
This compound | 0.1 | Significant inhibition |
Aspirin | 1.0 | Moderate inhibition |
Clopidogrel | 1.5 | Variable inhibition |
This table illustrates the relative potency of this compound compared to established therapies, highlighting its potential as a more effective option for managing thrombotic risks .
Clinical Implications
In clinical settings, the use of this compound has been evaluated for its effectiveness in preventing thrombotic complications during percutaneous coronary interventions (PCI). A notable case involved patients undergoing elective PCI who received this compound preoperatively. Results indicated a lower incidence of major adverse cardiovascular events compared to those treated with standard antiplatelet therapy .
Safety Profile
The safety profile of this compound has been assessed through various clinical trials. Adverse effects were generally mild and included transient thrombocytopenia and minor bleeding events. Long-term studies are ongoing to further evaluate the safety and efficacy of this compound in diverse patient populations.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended to assess SR121566A’s antiplatelet activity in vitro?
this compound’s inhibition of platelet aggregation is typically evaluated using platelet-rich plasma (PRP) from human donors or animal models. Agonists such as ADP, collagen, and arachidonic acid are used to induce aggregation, with IC50 values calculated for each agonist. For example, this compound inhibits ADP-induced aggregation with an IC50 of 46±7.5 nM . Standard protocols include pre-incubating PRP with varying concentrations of this compound before agonist addition, measuring aggregation via turbidimetric methods. Controls (e.g., vehicle-treated samples) and normalization to maximal agonist response are critical for reproducibility .
Q. What in vivo models are suitable for studying this compound’s antithrombotic efficacy?
Common models include arterial thrombosis induction in rodents (e.g., FeCl3-induced carotid artery injury) and ex vivo thrombus formation assays. Dosages are optimized based on pharmacokinetic profiles, with bleeding time assays (e.g., tail transection) used to evaluate safety margins. Studies by Herault et al. (1998) demonstrated this compound’s dose-dependent reduction in thrombus weight in a rat model, highlighting the need for species-specific dose calibration .
Q. How should researchers validate the specificity of this compound for GP IIb/IIIa receptors?
Competitive binding assays using radiolabeled ligands (e.g., ³H-SR121566A) or flow cytometry with fluorescently tagged antibodies (e.g., PAC-1 for active GP IIb/IIIa) can confirm target engagement. Cross-reactivity with integrins (e.g., αvβ3) should be ruled out via parallel assays. Evidence from Klinkhardt et al. (2000) supports this compound’s selectivity for GP IIb/IIIa over other platelet activation pathways .
Advanced Research Questions
Q. How can discrepancies in reported IC50 values for this compound across studies be reconciled?
Variability in IC50 values may arise from differences in agonist concentrations, platelet donors (e.g., health status, medication history), or assay conditions (e.g., stirring speed, temperature). To address this, researchers should standardize protocols using calibrated agonists and include internal controls. For example, collagen batch variability can significantly alter aggregation thresholds, necessitating pre-screening of agonists . Meta-analyses of published data with subgroup stratification (e.g., by agonist type) are recommended to identify systematic biases .
Q. What methodological considerations are critical when studying this compound in combination therapies (e.g., with aspirin or clopidogrel)?
Ex vivo-in vitro interaction studies, as conducted by Klinkhardt et al. (2000), are essential. Blood samples from subjects pretreated with aspirin/clopidogrel are incubated with this compound to assess additive or synergistic effects. Platelet function tests (e.g., light transmission aggregometry) and thrombin generation assays should be paired to evaluate both aggregation inhibition and downstream coagulation impacts. Dose-response matrices are advised to identify optimal therapeutic windows without excessive bleeding risk .
Q. How can interspecies differences in this compound’s pharmacokinetics and efficacy be addressed in translational research?
Pharmacodynamic studies should compare receptor affinity (e.g., GP IIb/IIIa density/sensitivity) across species. For instance, rodent platelets may exhibit differential sensitivity to this compound compared to human platelets. Allometric scaling of doses based on plasma protein binding and clearance rates, combined with physiologically based pharmacokinetic (PBPK) modeling, improves translational accuracy. In vivo efficacy studies must include bleeding time assessments to calibrate therapeutic indices .
Q. What statistical approaches are recommended for analyzing this compound’s dual role in platelet inhibition and thrombin generation modulation?
Multivariate regression models can disentangle this compound’s direct GP IIb/IIIa effects from secondary impacts on thrombin generation (via platelet procoagulant activity). Time-series analyses of thrombin-antithrombin (TAT) complexes or prothrombin fragment F1+2 levels, paired with platelet activation markers (e.g., P-selectin), are critical. Herault et al. (1998) used chromogenic assays to quantify thrombin generation, demonstrating this compound’s dose-dependent suppression independent of aggregation .
Q. Data Contradiction and Synthesis
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?
Systematic reviews should stratify data by experimental conditions (e.g., agonist type, plasma composition) and model systems (e.g., static vs. flow-based assays). For instance, this compound’s efficacy under shear stress (simulating arterial flow) may differ from static assays due to altered platelet activation pathways. Computational modeling of receptor-ligand kinetics under dynamic conditions can bridge this gap .
Q. What strategies mitigate bias in long-term studies of this compound’s safety profile?
Prospective cohort designs with predefined endpoints (e.g., bleeding events, thrombocytopenia) and blinded adjudication of adverse events reduce observer bias. Pharmacovigilance databases should be mined for off-target effects (e.g., immune-mediated thrombocytopenia), with mechanistic studies using flow cytometry to detect anti-SR121566A antibodies .
Q. Methodological Best Practices
Q. What guidelines ensure reproducibility in this compound research?
Adhere to the ARRIVE 2.0 guidelines for in vivo studies, detailing animal husbandry, randomization, and blinding. For in vitro work, report agonist sources, platelet preparation methods (e.g., centrifugation speed), and instrument calibration. Raw data (e.g., aggregation curves) should be archived in repositories like Figshare, with protocols uploaded to platforms such as Protocols.io .
Propiedades
IUPAC Name |
3-[[4-(4-carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c21-19(22)14-3-1-13(2-4-14)16-12-30-20(23-16)25(10-7-17(26)27)15-5-8-24(9-6-15)11-18(28)29/h1-4,12,15H,5-11H2,(H3,21,22)(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIQNVKSTSEEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CCC(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180144-61-0 | |
Record name | SR 121566A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180144610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.